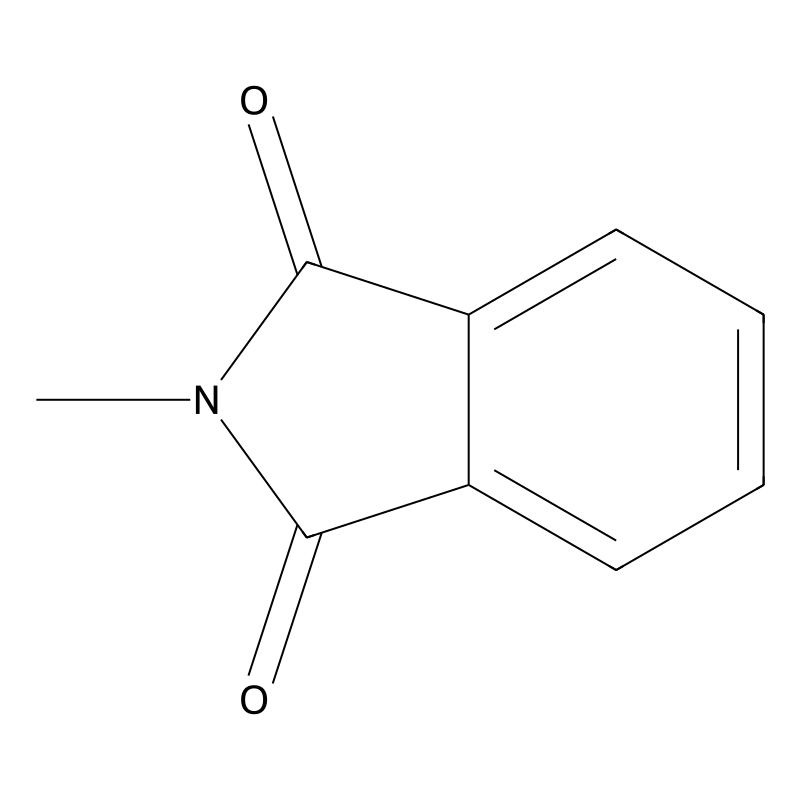

N-Methylphthalimide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

As an intermediate in organic synthesis:

- NMP is a versatile intermediate used in the synthesis of various organic compounds, including pharmaceuticals, dyes, and plastics. Source: Sigma-Aldrich:

- It can serve as a building block for the construction of complex molecules due to its reactive carbonyl groups and the presence of a nitrogen atom. Source: The Characterization of N-methylphthalimide (NMP): )

As a research tool:

- NMP has been used in various research studies due to its unique properties. For instance, it can be employed as a solvent or co-solvent in specific reactions. Source: PubChem: )

- Additionally, NMP can act as a ligand for certain metal ions, making it useful in the study of coordination chemistry. Source: The Characterization of N-methylphthalimide (NMP): )

N-Methylphthalimide is an organic compound with the molecular formula C₉H₇NO₂. It belongs to the class of phthalimides, which are characterized by a phthalic anhydride moiety modified with a nitrogen-containing group. This compound is notable for its role as an intermediate in organic synthesis, particularly in the production of various pharmaceuticals and agrochemicals. The presence of the methyl group enhances both the solubility and reactivity of the compound compared to its non-methylated counterparts.

- Electroreduction: Under specific conditions, N-methylphthalimide can be selectively reduced to 3-hydroxy-2-methyl-isoindolin-1-one using ionic liquids and phenol as a proton donor .

- Photoreduction: The compound can undergo photoreduction when reacted with 2,3-dimethyl-2-butene, leading to various products through electron transfer mechanisms .

- Hydrolysis: N-Methylphthalimide can be hydrolyzed to yield phthalic acid and methylamine, a reaction that is relevant for understanding its degradation pathways .

The synthesis of N-methylphthalimide can be accomplished through several methods:

- Direct Reaction with Methylamine: The most common method involves reacting phthalic anhydride with methylamine under controlled conditions. This reaction typically occurs in a solvent-free environment at elevated temperatures (130°C to 300°C) and requires inert gas protection to prevent unwanted side reactions .

- Aqueous Methylamine Method: A convenient synthesis method involves using aqueous methylamine, where phthalic anhydride reacts with methylamine in water, yielding high purity and yield of N-methylphthalimide .

- Electrochemical Methods: Recent studies have explored electrochemical routes for synthesizing N-methylphthalimide, emphasizing greener chemistry approaches that minimize waste and environmental impact .

N-Methylphthalimide serves various applications in different fields:

- Organic Synthesis: It is widely used as an intermediate in synthesizing pharmaceuticals, agrochemicals, and other organic compounds.

- Material Science: The compound can be utilized in the production of polymers and resins due to its reactive functional groups.

- Research: N-Methylphthalimide is often used in academic research to study reaction mechanisms and develop new synthetic methodologies.

Studies on the interactions of N-methylphthalimide primarily focus on its reactivity with other chemical species rather than direct biological interactions. Research indicates that it can participate in various electrophilic and nucleophilic reactions due to its functional groups. Understanding these interactions is crucial for optimizing its use in synthetic pathways and assessing potential environmental impacts during degradation.

N-Methylphthalimide shares structural similarities with several other compounds within the phthalimide family. Here are some comparable compounds:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| Phthalimide | C₈H₅NO₂ | Parent compound without the methyl group; used similarly as an intermediate. |

| N-Ethylphthalimide | C₉H₉NO₂ | Contains an ethyl group; exhibits different solubility and reactivity profiles. |

| N-Phenylphthalimide | C₁₄H₉NO₂ | Features a phenyl group; often used in polymer chemistry. |

Uniqueness of N-Methylphthalimide

N-Methylphthalimide's uniqueness lies in its enhanced solubility compared to non-substituted phthalimides, which increases its utility in various applications. The presence of the methyl group also alters its reactivity patterns, allowing for selective transformations not observed in other similar compounds.

N-Methylphthalimide (C$$9$$H$$7$$NO$$_2$$, molecular weight 161.16 g/mol) consists of a benzene ring fused to a five-membered imide ring, with a methyl group attached to the nitrogen atom. The planar structure confers rigidity, while the electron-withdrawing imide group enhances electrophilic reactivity at the ortho and para positions of the benzene ring. Key physicochemical properties include:

| Property | Value | Source |

|---|---|---|

| Melting Point | 132–136°C | |

| Density | 1.2443 g/cm$$^3$$ (estimated) | |

| Refractive Index | 1.4500 (estimate) | |

| Solubility | Slightly soluble in DMSO, methanol |

The infrared (IR) spectrum of NMP shows characteristic carbonyl stretching vibrations at 1778 cm$$^{-1}$$ and 1705 cm$$^{-1}$$, corresponding to the symmetric and asymmetric C=O modes of the imide group. Nuclear magnetic resonance (NMR) spectroscopy reveals a singlet for the methyl group at δ 3.15 ppm (proton NMR) and carbonyl carbons at δ 167–169 ppm (carbon NMR).

Historical and Industrial Significance in Organic Chemistry

First synthesized in the early 20th century via the reaction of phthalic anhydride with methylamine, NMP gained prominence in the 1970s as a precursor to heat-resistant polymers. A landmark patent (US3933852A) disclosed its nitration to produce 3-nitro-N-methylphthalimide and 4-nitro-N-methylphthalimide, which are intermediates for polyimide resins used in aerospace and electronics. Industrially, NMP is produced via two primary routes:

- Direct Methylation: Phthalimide reacts with methylating agents like methyl trifluoroacetate in dimethyl sulfoxide (DMSO) with sodium methoxide, achieving near-quantitative yields.

- Nitration Followed by Reduction: N-Methylphthalimide undergoes nitration with concentrated HNO$$3$$/H$$2$$SO$$_4$$ at 60–80°C, yielding nitro derivatives that are subsequently reduced to amino analogs for pharmaceutical applications.

The compound’s stability under acidic conditions and compatibility with continuous extraction techniques (e.g., methylene chloride in closed-loop systems) have made it a staple in large-scale chemical manufacturing.

Key Applications in Synthetic and Catalytic Chemistry

Polymer Synthesis

NMP derivatives serve as monomers for high-performance polymers. For example, nitrated NMP reacts with bisphenol-A disodium salt to form bisimide intermediates, which are hydrolyzed to tetracarboxylic acids for polyimide production. These polymers exhibit exceptional thermal stability (>400°C) and mechanical strength, making them ideal for flexible printed circuits and insulation films.

Pharmaceutical Intermediates

NMP is a key building block for anticoagulants such as rivaroxaban, where it appears as an impurity (Rivaroxaban Impurity F). Electroreduction of NMP in ionic liquids with phenol yields 3-hydroxy-2-methyl-isoindolin-1-one, a chiral intermediate for neuraminidase inhibitors. Recent studies also highlight its role in synthesizing antimicrobial agents targeting DNA gyrase and enoyl-acyl carrier protein reductase (ENR).

Photochemical and Catalytic Reactions

Under UV irradiation, NMP undergoes single-electron transfer (SET) with silyl enol ethers, producing photoreduced adducts and oxetanes via radical intermediates. These reactions enable stereoselective C–C bond formation, valuable for constructing complex natural product scaffolds.

Dye and Agrochemical Production

NMP derivatives are precursors to anthraquinone dyes and pesticidal agents. For instance, 4-amino-N-methylphthalimide (CAS 2307-00-8) is intermediates for lightfast textile dyes. The global NMP market, valued at $1.2 billion in 2023, is projected to grow at 6.2% annually, driven by demand from the pharmaceutical and agrochemical sectors.

N-Methylphthalimide represents a significant organic compound in pharmaceutical and chemical synthesis applications, with multiple established synthetic pathways offering varying degrees of efficiency and practicality [1] [2]. The compound, with molecular formula C₉H₇NO₂ and molecular weight 161.16 g/mol, can be synthesized through several distinct methodological approaches that have been extensively studied and optimized over decades of research [3] [5].

Traditional Alkylation Approaches

Traditional alkylation methodologies constitute the foundational synthetic approaches for N-methylphthalimide production, relying on well-established nucleophilic substitution mechanisms [18] [22]. These methods have been widely employed in both laboratory and industrial settings due to their reliability and predictable reaction outcomes [4] [21].

Methylation of Phthalimide with Methylating Agents

The methylation of phthalimide using various methylating agents represents one of the most widely studied synthetic approaches for N-methylphthalimide production [1] [18]. Potassium phthalimide serves as the primary nucleophilic species in these reactions, generated through treatment of phthalimide with potassium carbonate or potassium hydroxide [22] [18].

The most commonly employed methylating agent is methyl iodide, which reacts with potassium phthalimide under elevated temperatures of 170-200°C to yield N-methylphthalimide with approximately 77% efficiency [2] [18]. This reaction proceeds through a classical nucleophilic substitution mechanism where the phthalimide anion attacks the electrophilic carbon center of methyl iodide [4] [18].

Alternative methylating agents include methyl esters of p-toluenesulfonic acid, which demonstrate superior performance with yields reaching 90% [2]. The enhanced reactivity of these sulfonate esters compared to alkyl halides contributes to improved conversion rates and reduced reaction times [2] [18].

| Methylating Agent | Temperature (°C) | Yield (%) | Reaction Time | Base Required |

|---|---|---|---|---|

| Methyl Iodide | 170-200 | 77 | Several hours | K₂CO₃ or KOH |

| Methyl p-Toluenesulfonate | 170-200 | 90 | 4-6 hours | K₂CO₃ |

| Dimethyl Sulfate | 150-180 | 85 | 3-5 hours | K₂CO₃ |

The reaction mechanism involves initial deprotonation of phthalimide by the base to form the resonance-stabilized phthalimide anion [21] [16]. This anion subsequently undergoes nucleophilic attack on the methylating agent, displacing the leaving group and forming the desired N-methylphthalimide product [18] [4].

Reaction Optimization: Solvent Systems and Catalysts

Optimization of traditional alkylation reactions has focused extensively on solvent selection and catalytic systems to enhance reaction efficiency and product purity [18] [14]. The choice of reaction medium significantly influences both conversion rates and product selectivity [18] [2].

Dimethylformamide has emerged as the most effective solvent for alkylation reactions, enabling high yields of N-substituted phthalimides under relatively mild conditions [18]. The polar aprotic nature of dimethylformamide facilitates nucleophilic substitution reactions by stabilizing the transition state while avoiding competitive protonation of the nucleophile [18] [14].

Other solvents investigated include methanol, ethanol, acetone, toluene, xylene, and nitrobenzene, with reaction conditions typically involving reflux for periods extending up to fifty hours [18]. However, these solvents generally provide inferior results compared to dimethylformamide in terms of both yield and reaction time [18].

Temperature optimization studies have demonstrated that maintaining reaction temperatures between 155-195°C provides optimal conversion rates while minimizing side product formation [31]. Temperatures below this range result in incomplete conversion, while excessive temperatures promote decomposition and undesired side reactions [31] [14].

Agitation parameters have been systematically evaluated, with studies showing that doubling residence time or tripling agitation rate increases conversion by approximately 0.2% [31]. These findings indicate that mass transfer limitations are not significant under typical reaction conditions [31].

Solvent-Free Synthesis Techniques

Solvent-free synthetic approaches have gained considerable attention due to environmental considerations and process economics [2] [31]. These methodologies eliminate the need for organic solvents while often providing superior yields and simplified product isolation procedures [10] [2].

Phthalic Anhydride and Methylamine Gas Reactions

The direct reaction between phthalic anhydride and gaseous methylamine represents the most industrially relevant solvent-free synthesis method [2] [31]. This approach involves the sequential opening of the phthalic anhydride ring by methylamine followed by cyclization to form the phthalimide structure [2] [6].

The reaction mechanism proceeds through initial nucleophilic attack of methylamine on one of the carbonyl carbon atoms of phthalic anhydride, forming N-methylphthalamic acid as an intermediate [6] [2]. Subsequently, intramolecular cyclization occurs with elimination of water to yield N-methylphthalimide [6] [2].

Industrial implementations of this process utilize continuous flow reactors operating at temperatures of 300°C with residence times optimized for complete conversion [3] [31]. Single-stage continuous stirred tank reactors achieve approximately 72% yield, while two-stage reactor systems can achieve yields exceeding 99.5% [31].

The two-stage process involves a first reaction zone maintained at 155-195°C with residence times of 1-2 hours, followed by a second reaction zone operated at 175-200°C for 0.5-2 hours [31]. The higher temperature in the second stage ensures complete conversion of remaining phthalic anhydride while minimizing formation of N,N'-dimethylphthalimide byproduct [31].

| Process Configuration | Stage 1 Temp (°C) | Stage 2 Temp (°C) | Overall Yield (%) | Purity (%) |

|---|---|---|---|---|

| Single Stage | 300 | - | 72 | 90-92 |

| Two Stage | 155-195 | 175-200 | 99.5 | >99 |

| Optimized Two Stage | 175 | 185 | 99.9 | >99.5 |

Influence of Temperature, Reaction Time, and Inert Gas Atmosphere

Temperature control represents the most critical parameter in solvent-free synthesis of N-methylphthalimide [31] [2]. The highly exothermic nature of the reaction, with heat generation of approximately 39 kcal/g-mole, necessitates careful thermal management to prevent hot spot formation and ensure uniform reaction conditions [31].

Optimal temperature ranges have been established through extensive process development studies [31] [14]. First-stage reactions operate most effectively at 155-195°C, providing sufficient thermal energy for ring opening while avoiding excessive side product formation [31]. Second-stage temperatures of 175-200°C, preferably 180-195°C, ensure complete conversion while maintaining product purity [31].

Reaction time optimization demonstrates that residence times of 1-2 hours in the first stage and 0.5-2 hours in the second stage provide optimal conversion efficiency [31]. Shorter residence times result in incomplete conversion, while extended reaction times do not significantly improve yields but may promote degradation reactions [31].

Pressure effects have been systematically evaluated across ranges of 15-100 psia, with optimal performance observed at 35-60 psia [31]. Higher pressures do not significantly enhance conversion rates but may improve process control and reduce equipment requirements [31].

Inert gas atmosphere, while not strictly required, provides benefits in terms of product quality and process reliability [12] [20]. Nitrogen or argon atmospheres prevent oxidative degradation of reactants AND products, particularly important at the elevated temperatures employed in these processes [12] [31].

The influence of methylamine excess has been quantified, with 8% molar excess providing 99.4% phthalic anhydride conversion in single-pass operations [31]. Greater excess does not significantly improve conversion but increases downstream separation requirements [31]. For two-stage processes, 20-50% molar excess in the second stage ensures complete conversion [31].

Alternative Synthetic Routes

Alternative synthetic methodologies have been developed to address specific limitations of traditional approaches or to provide access to N-methylphthalimide under specialized conditions [1] [2]. These routes often employ novel reagents or reaction conditions that offer unique advantages in terms of selectivity, mildness, or environmental compatibility [1] [15].

Use of Methyl Trifluoroacetate and Tertiary Amines

Methyl trifluoroacetate has emerged as a highly effective methylating agent for phthalimide, offering superior performance compared to conventional alkyl halides [1] [11]. This methodology employs sodium hydride as base in dimethyl sulfoxide solvent, providing exceptionally high yields under mild reaction conditions [1].

The optimized procedure involves treatment of phthalimide with sodium methoxide in dimethyl sulfoxide at room temperature, followed by addition of methyl trifluoroacetate [1]. The reaction proceeds rapidly to completion within 10 hours, yielding N-methylphthalimide in quantitative yields [1].

The mechanism involves initial deprotonation of phthalimide by sodium methoxide to generate the phthalimide anion [1]. The enhanced electrophilicity of methyl trifluoroacetate, due to the electron-withdrawing trifluoromethyl group, facilitates rapid nucleophilic substitution with high selectivity [1] [11].

Reaction conditions for this methodology are notably mild, with the process conducted at 20°C for 10 hours using stoichiometric quantities of reagents [1]. The dimethyl sulfoxide solvent system provides excellent solubility for all reaction components while stabilizing the intermediate species [1].

Product isolation involves extraction with ethyl acetate followed by washing with saturated sodium chloride solution [1]. The organic phase is dried over anhydrous magnesium sulfate, filtered, and concentrated to yield pure N-methylphthalimide as a white solid [1].

Tertiary amines have been investigated as alternative bases for these reactions, with triethylamine and diisopropylethylamine showing promise in specific solvent systems [13] [15]. The use of tertiary amines can provide enhanced selectivity and reduced side product formation compared to metal alkoxides [15].

Comparative Analysis of Yield and Purity Across Methods

Comprehensive evaluation of synthetic methodologies reveals significant differences in performance characteristics across different approaches [1] [2] [31]. Yield, purity, reaction conditions, and scalability represent the primary criteria for method selection [31] [18].

Traditional alkylation methods using methyl iodide provide moderate yields of 77% with good product purity [2] [18]. These methods are well-established and reliable but suffer from moderate efficiency and the use of potentially hazardous methylating agents [18] [2].

The methyl trifluoroacetate methodology demonstrates exceptional performance with quantitative yields and excellent purity under mild conditions [1]. However, the high cost of methyl trifluoroacetate limits its application to laboratory-scale synthesis or high-value product applications [1] [11].

Aqueous methylamine reactions with phthalic anhydride provide economical synthesis with yields of 93% and good product quality [2] [3]. The method requires careful water removal to drive the cyclization reaction to completion [2] [6].

Industrial gaseous methylamine processes represent the most scalable approach, with two-stage reactor systems achieving yields of 99.5% and purities exceeding 99% [31]. These processes are optimized for large-scale production but require specialized equipment and careful temperature control [31].

| Synthetic Method | Yield (%) | Purity (%) | Temperature (°C) | Scalability | Cost Factor |

|---|---|---|---|---|---|

| Methyl Iodide/K₂CO₃ | 77 | 95 | 170-200 | Moderate | Medium |

| Methyl Trifluoroacetate/NaH | 100 | >99 | 20 | Laboratory | High |

| Aqueous Methylamine | 93 | 94 | 110 (reflux) | Good | Low |

| Gaseous Methylamine (Two-Stage) | 99.5 | >99 | 155-195/175-200 | Excellent | Low |

| Solvent-Free Gas Phase | 98 | 97 | 300 | Excellent | Very Low |

The selection of synthetic methodology depends on specific application requirements [31] [1]. Laboratory synthesis often employs the methyl trifluoroacetate method due to its mild conditions and excellent yields [1]. Industrial production predominantly utilizes gaseous methylamine processes due to their scalability and economic advantages [31] [2].

Purity requirements significantly influence method selection, with applications requiring pharmaceutical-grade N-methylphthalimide typically employing two-stage gaseous methylamine processes or methyl trifluoroacetate methodologies [31] [1]. The enhanced purity obtained through these methods justifies their higher complexity or cost [31] [1].

Physical Description

XLogP3

LogP

Appearance

UNII

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (99.49%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Wikipedia

General Manufacturing Information

1H-Isoindole-1,3(2H)-dione, 2-methyl-: ACTIVE